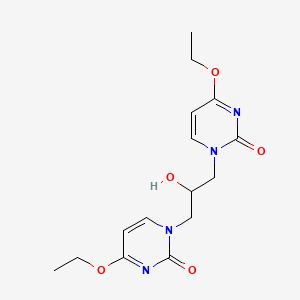
1,1'-(2-Hydroxypropane-1,3-diyl)bis(4-ethoxypyrimidin-2(1H)-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(2-Hydroxypropane-1,3-diyl)bis(4-ethoxypyrimidin-2(1H)-one) is a synthetic organic compound that belongs to the class of pyrimidinones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Hydroxypropane-1,3-diyl)bis(4-ethoxypyrimidin-2(1H)-one) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethoxypyrimidinone derivatives and a suitable diol.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.
Catalysts and Reagents: Common catalysts and reagents used in the synthesis may include acids, bases, and other organic solvents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(2-Hydroxypropane-1,3-diyl)bis(4-ethoxypyrimidin-2(1H)-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidinone oxides, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound may find applications in the development of new materials and agricultural chemicals.
Mécanisme D'action
The mechanism of action of 1,1’-(2-Hydroxypropane-1,3-diyl)bis(4-ethoxypyrimidin-2(1H)-one) involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound could influence signal transduction pathways, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(2-Hydroxypropane-1,3-diyl)bis(4-methoxypyrimidin-2(1H)-one): Similar structure with methoxy groups instead of ethoxy groups.
1,1’-(2-Hydroxypropane-1,3-diyl)bis(4-chloropyrimidin-2(1H)-one): Contains chloro groups instead of ethoxy groups.
Uniqueness
1,1’-(2-Hydroxypropane-1,3-diyl)bis(4-ethoxypyrimidin-2(1H)-one) is unique due to its specific functional groups and potential biological activities. Its ethoxy groups may confer distinct chemical properties and reactivity compared to similar compounds.
Propriétés
Numéro CAS |
51503-15-2 |
|---|---|
Formule moléculaire |
C15H20N4O5 |
Poids moléculaire |
336.34 g/mol |
Nom IUPAC |
4-ethoxy-1-[3-(4-ethoxy-2-oxopyrimidin-1-yl)-2-hydroxypropyl]pyrimidin-2-one |
InChI |
InChI=1S/C15H20N4O5/c1-3-23-12-5-7-18(14(21)16-12)9-11(20)10-19-8-6-13(24-4-2)17-15(19)22/h5-8,11,20H,3-4,9-10H2,1-2H3 |
Clé InChI |
DOBFCMULJCSCEB-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC(=O)N(C=C1)CC(CN2C=CC(=NC2=O)OCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


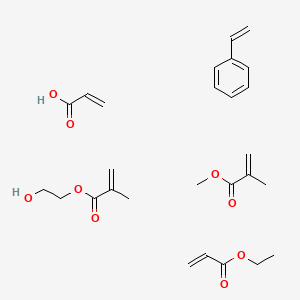
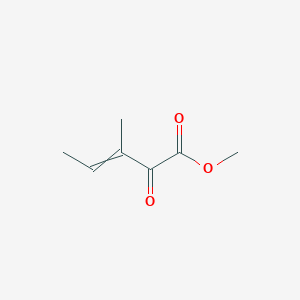
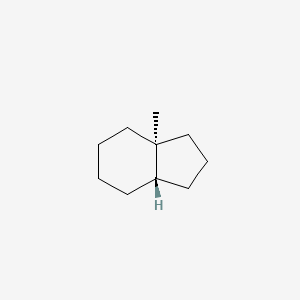

![Silane, [3-(chlorodimethylsilyl)propyl]trimethyl-](/img/structure/B14652785.png)
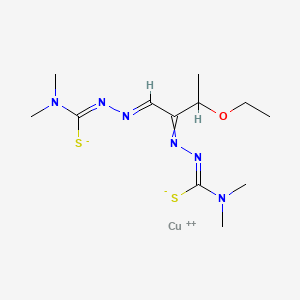
![ethyl N-[2-[ethylcarbamoyl-(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate](/img/structure/B14652794.png)
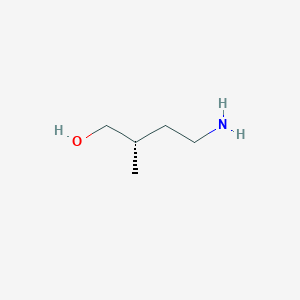
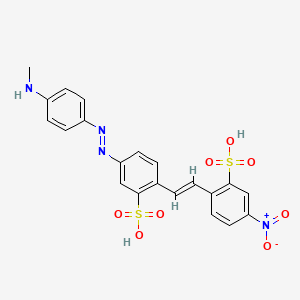
![2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarbonitrile](/img/structure/B14652812.png)
![1-[(2-Hydroxypropyl)amino]butan-2-ol](/img/structure/B14652829.png)
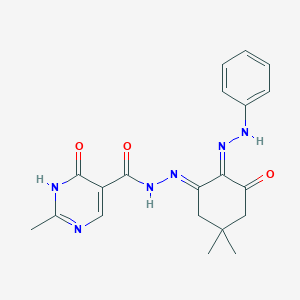
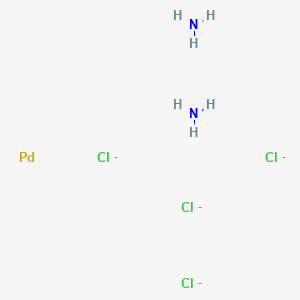
![Benzoic acid, 3-[[(4-chlorophenyl)methylene]amino]-](/img/structure/B14652835.png)
